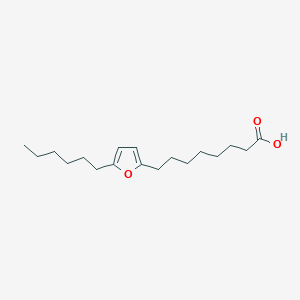
2-Hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are organic compounds with significant applications in various fields. These compounds are known for their reactivity and versatility in chemical synthesis, making them valuable in industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
- This compound can be synthesized through the addition reaction of methacrylic acid with ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
- Another method involves the reaction of methacrylic acid potassium salt with ethylene chlorohydrin in the presence of a polymerization inhibitor. The crude product is then purified through distillation .
-
2-prop-2-enoyloxyethyl prop-2-enoate
- This compound is synthesized by the esterification of acrylic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The product is then purified by distillation .
Industrial Production Methods
- Industrial production of these compounds often involves large-scale esterification reactions using high-purity reactants and advanced distillation techniques to ensure product quality. Continuous monitoring of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and minimizing by-products .
化学反应分析
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction
- Reduction reactions can convert these compounds into alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonates.
科学研究应用
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are essential in producing hydrogels, adhesives, and coatings .
Biology
- In biological research, these compounds are used to modify surfaces for cell culture applications. They enhance cell adhesion and proliferation on synthetic substrates .
Medicine
- These compounds are utilized in the development of drug delivery systems. Their ability to form hydrogels makes them suitable for controlled drug release applications .
Industry
作用机制
- The mechanism of action of these compounds involves their ability to undergo polymerization and form cross-linked networks. This property is exploited in the formation of hydrogels and other polymeric materials .
- Molecular targets include hydroxyl and carboxyl groups, which participate in various chemical reactions, leading to the formation of stable polymeric structures .
相似化合物的比较
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure and reactivity, used in similar applications such as hydrogels and adhesives.
2-Hydroxyethyl acrylate: Another similar compound with applications in polymer synthesis and surface modification.
Uniqueness
- 2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are unique due to their specific reactivity and ability to form highly cross-linked polymer networks. This makes them particularly valuable in applications requiring strong and durable materials .
属性
CAS 编号 |
94772-40-4 |
|---|---|
分子式 |
C14H20O7 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
2-hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.C6H10O3/c1-3-7(9)11-5-6-12-8(10)4-2;1-5(2)6(8)9-4-3-7/h3-4H,1-2,5-6H2;7H,1,3-4H2,2H3 |
InChI 键 |
QVCSZXCNAROGRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
规范 SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
同义词 |
poly(HEMA-BGA) poly(hydroxyethylmethacrylate bisglycolacrylate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


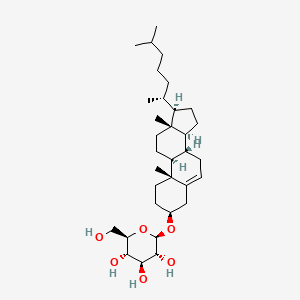
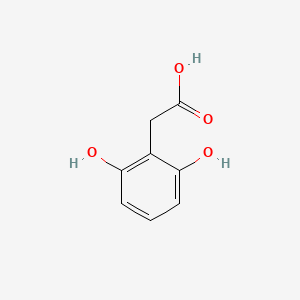
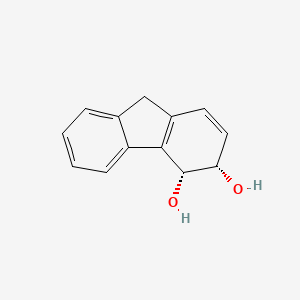
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
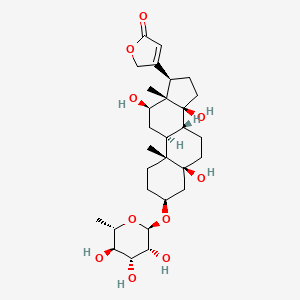
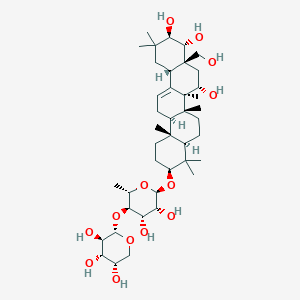
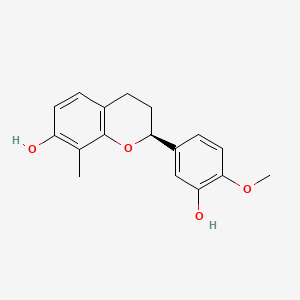
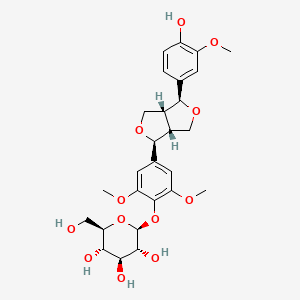
![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)
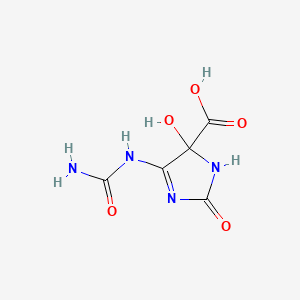
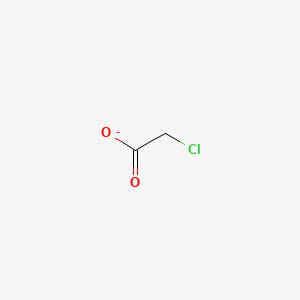
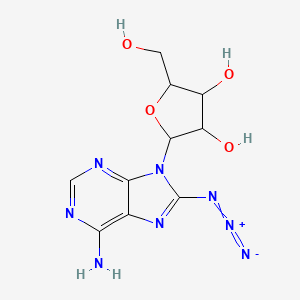
![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)
